molecular formula C12H11N5OS B5216907 N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide

N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide

Cat. No.: B5216907
M. Wt: 273.32 g/mol
InChI Key: CIBNVXJIJYRWJU-UHFFFAOYSA-N
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Description

N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These fused rings are known for their diverse pharmacological activities and are often used in drug design and development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazole ring fused with the thiadiazole ring. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various biological effects . It can also interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Properties

IUPAC Name

N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-8(18)13-6-9-2-4-10(5-3-9)11-16-17-7-14-15-12(17)19-11/h2-5,7H,6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBNVXJIJYRWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C2=NN3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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